

Technical Guide: Spectroscopic Analysis of a Heterocyclic Drug Intermediate

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Compound of Interest		
Compound Name:	KTX-582 intermediate-4	
Cat. No.:	B1427007	Get Quote

Disclaimer: Specific spectroscopic data for "KTX-582 intermediate-4" is not publicly available and is considered proprietary information of the developing entity. This guide provides a representative example of the spectroscopic data and experimental protocols that would be generated for a key heterocyclic intermediate in a contemporary drug development program, herein referred to as "Hypothetical Intermediate-4." The data and structure are illustrative and based on established principles of spectroscopic analysis in pharmaceutical development.

Introduction

The rigorous characterization of synthetic intermediates is a cornerstone of modern pharmaceutical development. It ensures the structural integrity of the molecule, confirms the efficiency of the synthetic route, and allows for the identification and control of impurities. This process relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document outlines the standard spectroscopic data and associated methodologies for a key bicyclic heteroaromatic intermediate, "Hypothetical Intermediate-4," which serves as a core scaffold in the synthesis of a complex kinase inhibitor.

Data Presentation: Hypothetical Intermediate-4

Molecular Structure:

IUPAC Name: 6-bromo-2-methyl-2,7-naphthyridin-1(2H)-one



Molecular Formula: C10H9BrN2O

• Molecular Weight: 253.10 g/mol

The following tables summarize the quantitative spectroscopic data acquired for the characterization of "Hypothetical Intermediate-4."

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Hypothetical Intermediate-4 (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.95	S	1H	-	H-8
8.20	d	1H	5.5	H-4
8.15	S	1H	-	H-5
6.70	d	1H	5.5	H-3
3.60	S	3Н	-	N-CH₃

Table 2: 13C NMR Spectroscopic Data for Hypothetical Intermediate-4 (125 MHz, DMSO-d₆)



Chemical Shift (δ) ppm	Assignment
162.5	C=O (C-1)
155.0	C-8a
148.0	C-8
142.0	C-4a
135.5	C-4
125.0	C-5
120.0	C-6
108.0	C-3
35.0	N-CH ₃

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Hypothetical Intermediate-4

Parameter	Value	Notes
Ionization Mode	Electrospray Ionization (ESI+)	Positive ion mode
Calculated Mass (M)	251.9898	For C10H9 ⁷⁹ BrN2O
Observed [M+H]+	252.9971	Protonated molecular ion
Calculated [M+H]+	252.9976	For [C10H10 ⁷⁹ BrN2O]+
Mass Error	-2.0 ppm	High accuracy confirms elemental composition
Isotopic Pattern	~1:1 ratio for [M+H]+ and [M+2+H]+	Characteristic of a single bromine atom

Infrared (IR) Spectroscopy Data

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Hypothetical Intermediate-4



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3080	Medium	Aromatic C-H Stretch
2955	Medium	Aliphatic C-H Stretch (N-CH ₃)
1665	Strong	C=O Stretch (Amide carbonyl)
1610, 1580, 1470	Strong	C=C and C=N Stretching (Aromatic ring vibrations)
840	Strong	C-H Out-of-plane Bending (Aromatic substitution pattern)
650	Medium	C-Br Stretch

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are standard for the structural elucidation and purity assessment of small molecule intermediates in a regulated pharmaceutical environment.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the molecular structure and confirm the identity of the intermediate by analyzing through-bond and through-space atomic correlations.[3]
- Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.
- Sample Preparation: Approximately 5-10 mg of "Hypothetical Intermediate-4" was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).[4]
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.



o Number of Scans: 16.

Relaxation Delay: 2.0 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: -10 to 200 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 seconds.

 Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or internal standard.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elemental composition of the intermediate and to provide data for impurity profiling.[5][6]
- Instrumentation: A high-resolution Time-of-Flight (TOF) mass spectrometer coupled with an Ultra-Performance Liquid Chromatography (UPLC) system.
- Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 10 μ g/mL.
- Chromatography (UPLC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.



- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry (HRMS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Scan Range: 50-500 m/z.
 - Data Acquisition: Full scan mode with a scan time of 0.1 seconds.
- Data Analysis: The mass spectrum of the main chromatographic peak was analyzed to determine the accurate mass of the protonated molecular ion [M+H]+. The observed mass was compared to the calculated mass for the proposed elemental formula.[7]

Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.[8][9]
- Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal. No further preparation was required.
- Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32.
- Data Processing: The resulting spectrum was baseline-corrected and major absorption peaks were identified and assigned to corresponding functional group vibrations.[10][11]



Visualizations

Diagrams are provided to illustrate key workflows and the biological context of the final drug product.

Experimental Workflow

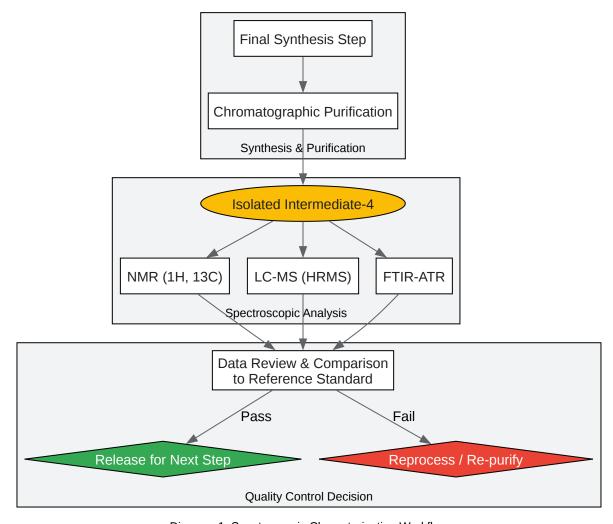


Diagram 1: Spectroscopic Characterization Workflow



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Caption: Workflow for the analysis and quality control of a synthetic intermediate.

Signaling Pathway Context

The final drug product synthesized from intermediates like the one described is designed to target specific cellular signaling pathways. The diagram below illustrates the intended mechanism of action for a hypothetical IRAK4 degrader, providing context for the importance of ensuring the structural integrity of its synthetic precursors.



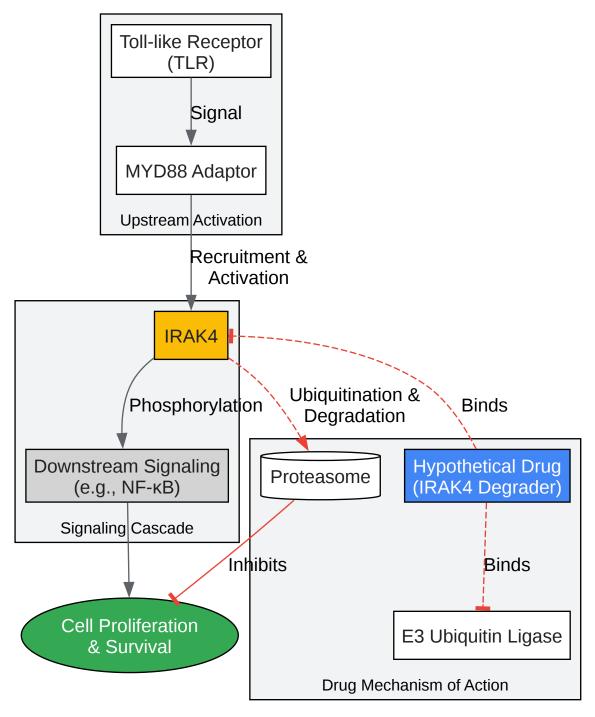


Diagram 2: IRAK4 Signaling & Degrader MoA

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Caption: Mechanism of Action for a hypothetical IRAK4-targeting degrader drug.



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